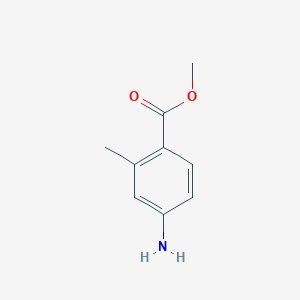

Methyl 4-amino-2-methylbenzoate

Description

Contextualization within Aromatic Amine and Ester Chemistry

Methyl 4-amino-2-methylbenzoate is a classic exemplar of a bifunctional aromatic compound, incorporating both an amine and an ester functional group. This duality is central to its utility in organic synthesis. Aromatic amines are a cornerstone of the chemical industry, with global market projections indicating significant growth, driven by their use in pharmaceuticals, agrochemicals, and dyes. marketresearchintellect.commarketreportanalytics.comindustryarc.comfuturemarketinsights.com The reactivity of the amino group allows for a wide array of transformations, including diazotization, acylation, and alkylation, which are fundamental processes in the synthesis of a vast number of organic molecules. numberanalytics.com

Significance in Contemporary Chemical and Pharmaceutical Research

The true significance of this compound lies in its application as a key intermediate in the synthesis of high-value, complex molecules, most notably active pharmaceutical ingredients (APIs). Its structural framework is embedded within a number of important therapeutic agents.

A prime example of its critical role is in the synthesis of Telmisartan, a widely prescribed angiotensin II receptor blocker used for the treatment of hypertension. chemicalbook.comrjpbcs.com The synthesis of Telmisartan often commences with this compound, which undergoes a series of reactions including acylation, nitration, reduction, and cyclization to form the core benzimidazole (B57391) structure of the final drug molecule. rjpbcs.comnih.gov This multi-step synthesis highlights the compound's utility in constructing complex heterocyclic systems, which are prevalent in medicinal chemistry.

Beyond Telmisartan, the structural motif of this compound is of interest in the development of other potential therapeutic agents, including analgesics and anti-inflammatory drugs. Its ability to serve as a scaffold for generating molecular diversity makes it a valuable tool in drug discovery programs.

Academic Scope and Research Trajectories

The academic and industrial research surrounding this compound is multifaceted, focusing on several key areas:

Optimization of Synthesis: A significant area of research is dedicated to developing more efficient, cost-effective, and environmentally benign methods for the synthesis of this compound and its derivatives. This includes the exploration of novel catalytic systems, such as heterogeneous catalysts, to improve reaction yields and minimize waste. acs.org

Novel Applications in Medicinal Chemistry: Researchers are continuously exploring the use of this compound as a starting material for the synthesis of new chemical entities with potential biological activity. This involves leveraging its functional groups to create libraries of compounds for screening against various disease targets.

Development of Advanced Materials: The aromatic and functionalized nature of this compound also lends itself to investigation in the field of materials science, for example, in the synthesis of specialized polymers or functional dyes.

Future research is likely to focus on the development of greener and more sustainable synthetic routes, including biocatalytic methods and the use of renewable feedstocks. Furthermore, the continued exploration of its utility as a building block in the synthesis of novel bioactive compounds and functional materials will ensure its enduring relevance in the scientific community. The growing global market for amines, projected to reach nearly $100 billion by the mid-2030s, underscores the expanding industrial landscape in which compounds like this compound will play a role. futuremarketinsights.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6933-47-7 |

| Molecular Formula | C₉H₁₁NO₂ nih.gov |

| Molecular Weight | 165.19 g/mol nih.gov |

| Appearance | Solid |

| IUPAC Name | This compound nih.gov |

| Synonyms | 4-amino-2-methyl-benzoic acid methyl ester, Benzoic acid, 4-amino-2-methyl-, methyl ester nih.gov |

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available and confirms the structure. |

| ¹³C NMR | Spectral data is available and confirms the structure. |

| IR Spectroscopy | Infrared spectral data is available. patsnap.com |

| Mass Spectrometry | Mass spectral data is available. patsnap.com |

Structure

2D Structure

Properties

IUPAC Name |

methyl 4-amino-2-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-5-7(10)3-4-8(6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTWXBXJSGGTTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470361 | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6933-47-7 | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-amino-2-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for Methyl 4 Amino 2 Methylbenzoate

Esterification-Based Synthesis Pathways

The most direct route to Methyl 4-amino-2-methylbenzoate involves the esterification of 4-amino-2-methylbenzoic acid. This transformation is typically achieved through acid-catalyzed reactions with methanol.

Esterification of 4-amino-2-methylbenzoic Acid

The synthesis of this compound can be effectively achieved via Fischer esterification. This classic method involves reacting 4-amino-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by methanol. This is followed by the elimination of a water molecule to yield the final ester product. An alternative approach involves the use of reagents like trimethylchlorosilane (TMSCl) in methanol, which provides a convenient system for preparing methyl esters of various amino acids under mild, room temperature conditions. nih.gov

Controlled Esterification Conditions

To ensure a high yield of the desired ester, the equilibrium of the Fischer esterification reaction must be shifted towards the products. This is typically managed by applying specific controlled conditions. One common strategy is the use of a large excess of methanol, which acts as both the solvent and a reactant, driving the reaction forward according to Le Châtelier's principle. sciencemadness.org

Another critical parameter is the reaction temperature. The mixture is often heated under reflux for several hours to increase the reaction rate. sciencemadness.org Post-reaction, the mixture is worked up by neutralizing the acid catalyst, often with a sodium bicarbonate solution, which causes the product to precipitate. sciencemadness.org The careful control of pH and temperature during workup is crucial to prevent the hydrolysis of the newly formed ester back to the carboxylic acid. google.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 4-amino-2-methylbenzoic acid, Methanol | Substrate and esterifying agent |

| Catalyst | Concentrated H₂SO₄ or HCl | To protonate the carboxylic acid |

| Solvent | Excess Methanol | Drives equilibrium towards product |

| Temperature | Reflux | To increase reaction rate |

| Workup | Neutralization (e.g., NaHCO₃) | To quench the catalyst and precipitate the product |

Reduction-Mediated Synthetic Routes

An alternative strategy for synthesizing this compound involves the reduction of a suitable precursor that already contains the methyl ester functionality. This approach is particularly useful when the starting materials for these precursors are more readily available than 4-amino-2-methylbenzoic acid itself.

Catalytic Hydrogenation of Precursor Compounds (e.g., Cyano or Oxime Derivatives)

A viable pathway involves the catalytic hydrogenation of a cyano-substituted precursor, namely Methyl 4-cyano-2-methylbenzoate. guidechem.comguidechem.comuni.lu In this method, the cyano group (-C≡N) is reduced to an aminomethyl group (-CH₂NH₂) which would yield a different compound, however, the reduction of an aromatic cyano group directly to an amino group is also a known transformation, typically requiring specific catalysts and conditions. Catalytic hydrogenation is a widely used industrial process for its efficiency and the clean nature of the reaction, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method avoids the use of harsh chemical reducing agents.

Reduction of Aromatic Nitro or Amido Groups

A more common and well-established reduction-mediated route is the conversion of an aromatic nitro group. The synthesis starts with the esterification of a nitro-substituted benzoic acid, such as 4-nitro-2-methylbenzoic acid, to yield Methyl 4-nitro-2-methylbenzoate. This nitro-ester intermediate is then subjected to reduction to form the desired amino group.

This reduction can be accomplished through various methods:

Catalytic Hydrogenation: Similar to the reduction of cyano groups, catalytic hydrogenation with catalysts like Pd/C or PtO₂ is a clean and efficient method for converting a nitro group to an amine.

Metal-Acid Systems: A classic and reliable laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). guidechem.com For instance, heating Methyl 4-nitro-2-methylbenzoate with iron powder and hydrochloric acid effectively reduces the nitro group to yield this compound. guidechem.com

Table 2: Comparison of Reduction Methods for Nitro Groups

| Method | Reagents | Typical Conditions | Advantages |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Pressurized H₂ atmosphere, various solvents | Clean reaction, high yield, catalyst can be recycled |

| Metal-Acid Reduction | Fe, Sn, or Zn with HCl | Refluxing in acidic solution | Inexpensive reagents, reliable for small-scale synthesis |

Substitution and Exchange Reactions in Precursor Synthesis

The success of reduction-mediated routes hinges on the availability of the necessary nitro or cyano-substituted precursors. The synthesis of these precursors often involves electrophilic aromatic substitution reactions on appropriately substituted aromatic rings.

For the synthesis of Methyl 4-nitro-2-methylbenzoate, the key precursor is 4-nitro-2-methylbenzoic acid or 2-methyl-4-nitrobenzoic acid. A common industrial approach to this precursor is the oxidation of 4-nitro-o-xylene. chemicalbook.comgoogle.com The two methyl groups of o-xylene have different reactivities, and selective oxidation of one methyl group can be achieved under controlled conditions, for example, using dilute nitric acid as the oxidant in the presence of a radical initiator. google.com

Halogen-Amine Exchange Processes

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and modern catalytic methods have largely replaced classical techniques for creating aryl amines. Halogen-amine exchange, or C-N cross-coupling, on an appropriately substituted aryl halide is a primary strategy for introducing the amino group onto the benzoate (B1203000) scaffold.

Prominent among these methods is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the coupling of amines with aryl halides or triflates. wikipedia.orglibretexts.org The synthetic utility of this reaction is extensive, allowing for the formation of C-N bonds under relatively mild conditions with high functional group tolerance. wikipedia.orgyoutube.com The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aryl amine and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, often a bulky, electron-rich phosphine, is critical to the reaction's success. youtube.com

Another significant method is the Ullmann condensation , a copper-catalyzed C-N coupling reaction. wikipedia.org Traditionally, this reaction required harsh conditions, such as high temperatures and polar solvents. wikipedia.org However, modern advancements using ligands like diamines have enabled the reaction to proceed under milder conditions, expanding its applicability. nih.gov The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org

These halogen-amine exchange processes offer powerful and versatile routes to aromatic amines like this compound, starting from a corresponding halogenated methyl 2-methylbenzoate.

| Reaction Name | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates, Amines | Mild conditions, high functional group tolerance, ligand-dependent. wikipedia.orglibretexts.orgacsgcipr.org |

| Ullmann Condensation | Copper | Aryl halides, Amines | Traditionally harsh conditions, modern methods are milder with ligands. wikipedia.orgnih.gov |

Utilization of Organometallic Reagents in Synthesis

Organometallic reagents, characterized by a carbon-metal bond, are powerful nucleophiles and bases in organic synthesis. msu.edulibretexts.org Reagents like Grignard (organomagnesium) and organolithium compounds are widely used for forming new carbon-carbon bonds and can be employed in strategies to synthesize precursors to this compound. msu.edu

One potential strategy involves the carboxylation of a Grignard reagent . This process begins with an appropriate aryl halide, which is converted into a Grignard reagent by reacting it with magnesium metal. libretexts.orgmasterorganicchemistry.com This highly nucleophilic reagent can then react with carbon dioxide (CO2) to form a magnesium carboxylate salt, which upon acidic workup, yields a carboxylic acid. libretexts.orgjove.com For instance, starting with 1-bromo-2,4-dimethylbenzene, one could form the Grignard reagent, carboxylate it to produce 2,4-dimethylbenzoic acid, and then proceed with nitration, reduction, and esterification to arrive at the target molecule. A significant limitation of this method is the incompatibility of Grignard reagents with acidic functional groups like -OH or -NH. libretexts.orgmasterorganicchemistry.com

Alternatively, electrophilic amination offers a route to directly form a C-N bond by reacting a nucleophilic organometallic compound with an electrophilic nitrogen source. wikipedia.org Various aminating agents, such as substituted hydroxylamines or azides, can be used. umich.edu This approach could potentially install the amino group onto an organometallic derivative of methyl 2-methylbenzoate.

Derivatization Strategies from this compound

The amino group of this compound serves as a key handle for further molecular elaboration through various derivatization strategies.

N-acylation is a fundamental transformation that converts the primary amino group into an amide. researchgate.net This reaction is commonly used to protect the amine or to introduce specific functionalities that may be crucial for the biological activity of the final product. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride. tandfonline.comjove.com

The process involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. jove.com For acyl chlorides, this leads to the formation of a tetrahedral intermediate which then collapses, expelling a chloride ion and a proton to form the stable amide bond. Often, a base is added to neutralize the HCl byproduct. Iodine has also been shown to catalyze N-acylation under mild, solvent-free conditions. researchgate.nettandfonline.com This method is highly efficient and chemoselective, leaving other functional groups in the molecule intact. researchgate.net

| Acylating Agent | Byproduct | Conditions |

| Acyl Chloride (RCOCl) | HCl | Often requires a base (e.g., pyridine, triethylamine) |

| Acid Anhydride ((RCO)₂O) | Carboxylic Acid (RCOOH) | Can be catalyzed by acids or bases |

| Acetonitrile (CH₃CN) | - | Continuous-flow over alumina catalyst nih.gov |

The amino and ester functionalities of this compound make it an excellent precursor for the synthesis of fused heterocyclic systems, such as quinazolinones, which contain a pyrimidine ring fused to the benzene (B151609) ring. nih.gov Pyrimidines and their fused analogs are a significant class of heterocycles due to their presence in nucleic acids and their wide range of therapeutic applications. bu.edu.eggrowingscience.com

The synthesis of a quinazolinone ring from an aminobenzoate derivative typically involves a condensation reaction with a compound that provides the missing carbon atom of the pyrimidine ring. For example, reacting an anthranilate (2-aminobenzoate) with formamide at high temperatures is a classic method to produce quinazolin-4-one. nih.gov Multicomponent reactions (MCRs) have emerged as highly efficient methods for constructing quinazolinone derivatives, allowing for the rapid assembly of complex structures in a single step. mdpi.com For instance, a palladium-catalyzed three-component reaction of a 2-aminobenzamide, an aryl halide, and an isocyanide can be used to build the quinazolinone skeleton. mdpi.com

Green Chemistry Principles in Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles is crucial in modern pharmaceutical synthesis to enhance sustainability and reduce environmental impact. nih.govispe.orgacs.org

A key metric in green chemistry is atom economy , which measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgpearson.com Reactions with high atom economy, such as addition reactions, are preferred as they minimize waste. savemyexams.com In contrast, substitution or elimination reactions often have lower atom economies. wikipedia.org

When evaluating the synthetic routes to this compound and its derivatives, several green chemistry principles are relevant:

Prevention : It is better to prevent waste than to treat it after it has been created. acs.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. buecher.destudymind.co.uk

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. ispe.org The use of palladium or copper catalysts in C-N coupling reactions is a prime example.

Safer Solvents and Auxiliaries : The use of hazardous solvents should be minimized or replaced with greener alternatives like water or ethanol. mdpi.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

By applying these principles, chemists can develop more sustainable and environmentally benign synthetic pathways for valuable chemical intermediates. pfizer.com

Reactivity Profiles and Mechanistic Investigations of Methyl 4 Amino 2 Methylbenzoate

Hydrolytic Transformations of the Ester Moiety

The ester functionality in methyl 4-amino-2-methylbenzoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This transformation can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, the ester undergoes hydrolysis to produce 4-amino-2-methylbenzoic acid and methanol. The generally accepted mechanism for acid-catalyzed ester hydrolysis proceeds through a series of equilibrium steps. brainly.comstudy.comquora.com

The reaction is initiated by the protonation of the carbonyl oxygen of the ester group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. brainly.comchegg.com The subsequent attack by water leads to the formation of a tetrahedral intermediate. A proton transfer from the attacking water molecule to the methoxy (B1213986) group follows, converting the methoxy group into a good leaving group (methanol). The elimination of methanol from the tetrahedral intermediate regenerates the carbonyl group, now as part of the carboxylic acid. Finally, deprotonation of the carbonyl oxygen yields the final product, 4-amino-2-methylbenzoic acid.

The rate of this reaction is influenced by the electronic effects of the substituents on the benzene (B151609) ring. The amino group, being electron-donating, can be protonated under acidic conditions to form an ammonium salt (-NH3+). This transformation significantly alters its electronic effect, making it an electron-withdrawing group, which would be expected to decrease the rate of hydrolysis by destabilizing the positively charged intermediates.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis, also known as saponification, of this compound yields the carboxylate salt of 4-amino-2-methylbenzoic acid and methanol. This reaction is effectively irreversible as the final deprotonation of the carboxylic acid drives the equilibrium towards the products. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate. nih.gov The tetrahedral intermediate then collapses, expelling the methoxide ion as the leaving group and forming the carboxylic acid. The methoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt and methanol.

The amino and methyl groups on the benzene ring influence the rate of base-catalyzed hydrolysis. The electron-donating nature of both the amino and methyl groups increases the electron density at the carbonyl carbon, which is expected to slightly decrease the rate of nucleophilic attack by the hydroxide ion compared to unsubstituted methyl benzoate (B1203000). However, studies on the hydrolysis of related aminobenzoate esters have shown that the amino group can also participate in the reaction, potentially influencing the rate through intramolecular catalysis. iitd.ac.innih.gov

| Reaction Type | Reagents | Products | Key Mechanistic Steps |

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O | 4-Amino-2-methylbenzoic acid, Methanol | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by water3. Proton transfer4. Elimination of methanol5. Deprotonation |

| Base-Catalyzed Hydrolysis | OH⁻, H₂O | 4-Amino-2-methylbenzoate salt, Methanol | 1. Nucleophilic attack by hydroxide2. Formation of tetrahedral intermediate3. Elimination of methoxide4. Deprotonation of carboxylic acid |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the strongly activating ortho-, para-directing amino group and the weakly activating ortho-, para-directing methyl group. Conversely, the methoxycarbonyl group is a deactivating meta-director. chemistrysteps.com The regiochemical outcome of EAS reactions on this polysubstituted benzene ring is determined by the combined directing effects of these three groups. fiveable.me The powerful activating and directing effect of the amino group is expected to be the dominant factor.

Nitration Studies

Nitration is a classic example of electrophilic aromatic substitution. The reaction of this compound with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, is expected to introduce a nitro (-NO2) group onto the benzene ring.

The directing effects of the substituents play a crucial role in determining the position of nitration. The amino group at C4 is a strong ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it (C3, C5, and C2 - which is already substituted). The methyl group at C2 is a weak ortho-, para-director, directing to C1, C3, and C5. The methoxycarbonyl group at C1 is a meta-director, directing to C3 and C5.

Considering these effects in concert:

Position C3: Is ortho to the amino group and ortho to the methyl group, and meta to the ester group. This position is strongly activated.

Position C5: Is ortho to the amino group and para to the methyl group, and meta to the ester group. This position is also strongly activated.

Position C6: Is meta to the amino group, meta to the methyl group, and ortho to the ester group. This position is deactivated.

Therefore, nitration is most likely to occur at positions 3 and 5. Steric hindrance from the adjacent methyl group at C2 might slightly disfavor substitution at C3 compared to C5. Thus, the major product is predicted to be methyl 4-amino-2-methyl-5-nitrobenzoate, with methyl 4-amino-2-methyl-3-nitrobenzoate as a potential minor product. It is also important to consider that under the strongly acidic conditions of nitration, the amino group will be protonated to form the anilinium ion (-NH3+), which is a strong deactivating, meta-directing group. This would significantly alter the regioselectivity, favoring nitration at the position meta to the ammonium group and meta to the ester group, which is position 5.

Halogenation Investigations

Halogenation, such as bromination or chlorination, is another important electrophilic aromatic substitution reaction. The regioselectivity of halogenation on this compound is also governed by the directing effects of the substituents.

Similar to nitration, the strong activating and ortho-, para-directing effects of the amino and methyl groups will direct the incoming halogen to positions 3 and 5. Studies on the chlorination of 4-aminobenzoic acid and its methyl ester have shown that under certain conditions, complex reactions can occur, leading to the formation of non-aromatic polychlorinated compounds. researchgate.net However, under milder conditions, selective monohalogenation is expected.

For bromination, using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator can lead to the bromination of the benzylic methyl group, as seen in the synthesis of methyl 4-bromo-2-(bromomethyl)benzoate from methyl 4-bromo-2-methylbenzoate. chemicalbook.com This highlights a different reaction pathway that competes with electrophilic aromatic substitution. For electrophilic bromination on the ring, the positions ortho to the strongly activating amino group (C3 and C5) are the most probable sites of substitution.

| Reaction | Predicted Major Product(s) | Rationale for Regioselectivity |

| Nitration | Methyl 4-amino-2-methyl-5-nitrobenzoate | The directing effects of the protonated amino group (meta-directing) and the ester group (meta-directing) reinforce substitution at the C5 position. |

| Halogenation (e.g., Bromination) | Methyl 4-amino-5-bromo-2-methylbenzoate | The strong ortho-, para-directing amino group is the dominant directing influence, favoring substitution at the less sterically hindered ortho position (C5). |

Oxidation Pathways

This compound has three functional groups that are susceptible to oxidation: the amino group, the methyl group on the ring, and potentially the ester group under harsh conditions.

The amino group of anilines can be oxidized by various oxidizing agents. umn.educdnsciencepub.com The specific product depends on the oxidant and reaction conditions. For instance, oxidation of substituted anilines can lead to the formation of nitroso compounds, azoxybenzenes, or even polymerization. acs.orgrsc.org The oxidation of methyl 4-aminobenzoate (B8803810) with hydrogen peroxide has been studied, indicating that this part of the molecule is reactive towards oxidation. sigmaaldrich.comchemicalbook.com

The aromatic methyl group is generally resistant to oxidation. However, when attached to a benzene ring, it can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. chemguide.co.uklibretexts.org This reaction typically requires heating. The presence of other substituents on the ring can influence the ease of this oxidation. In some cases, selective oxidation to the aldehyde stage is possible using specific reagents. acs.orgthieme-connect.de

The ester group is generally stable to oxidation, but under very harsh oxidative conditions, degradation of the entire molecule can occur.

Given the presence of both an amino and a methyl group, the selective oxidation of one over the other would require careful choice of the oxidizing agent and reaction conditions. The electron-rich amino group is generally more susceptible to oxidation under mild conditions compared to the methyl group.

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For molecules like this compound to participate, they typically must first be converted into a suitable derivative, such as an aryl halide or triflate. However, the amino group itself can be used as a handle for transformation into a reactive species, for example, a diazonium salt, which can then undergo coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate using a palladium catalyst. While this compound itself does not directly participate as a coupling partner, its corresponding aryl halide or triflate derivative would be an excellent substrate for such reactions. The presence of both an electron-donating amino group and a moderately electron-withdrawing methyl ester group on the ring influences the electronic properties and reactivity of the substrate.

Alternatively, the amino group can be converted into a diazonium salt, which can then serve as the electrophilic partner in a Suzuki-type coupling. This deaminative approach allows for the direct functionalization of the aniline (B41778) moiety. The reaction typically involves in-situ diazotization of the aniline using reagents like tert-butyl nitrite (TBN) or sodium nitrite in an acidic medium, followed by the palladium-catalyzed cross-coupling with a boronic acid. researchgate.netrsc.orgorganic-chemistry.org

The efficiency of Suzuki-Miyaura couplings involving substituted anilines is dependent on several factors, including the choice of catalyst, ligand, base, and solvent. Modern catalysts, often featuring bulky phosphine ligands, are effective for coupling a wide range of substrates, including those with functional groups like esters and amines. snnu.edu.cn

Below is a table showing representative conditions for Suzuki-Miyaura cross-coupling reactions involving substrates analogous to derivatives of this compound.

| Aryl Halide/Triflate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Aryl Triflates | Aryl Boronic Acids | Pd Catalyst / Bulky Phosphine Ligand | KOH | Not Specified | High |

| Aryl Bromides | Aryl Boronic Acids | Pd Catalyst / Bulky Phosphine Ligand | DBU or KOH | Not Specified | Moderate to High |

| Aryl Chlorides | Aryl Boronic Acids | Pd Catalyst / Bulky Phosphine Ligand | DBU or KOH | Not Specified | Moderate to High |

Aminolysis Mechanisms and Catalysis

Aminolysis is the reaction of the ester functional group with an amine to form an amide. This nucleophilic acyl substitution reaction is fundamental in organic chemistry, including in the synthesis of peptide bonds. The reaction of this compound with an amine would result in the formation of a substituted benzamide. While the alkoxy group (methoxide in this case) is a poor leaving group, the reaction can proceed, often requiring catalysis or elevated temperatures.

Computational studies, often employing density functional theory (DFT), have provided deep insights into the mechanisms of ester aminolysis. Studies on model compounds like methyl benzoate and methyl formate reveal that the reaction can proceed through two primary pathways: a concerted mechanism or a stepwise addition-elimination mechanism. researchgate.net

In the concerted pathway, the carbon-nitrogen bond formation and the carbon-oxygen bond cleavage occur in a single transition state. In the stepwise mechanism, the amine first adds to the carbonyl carbon to form a tetrahedral intermediate, which then collapses to expel the methoxide leaving group in a separate step. Computational results indicate that for uncatalyzed aminolysis, these two pathways often have very similar activation energies. researchgate.net

The presence of a second molecule of the reacting amine, however, dramatically changes the energy landscape of the reaction.

The aminolysis of esters is significantly accelerated by general base catalysis. researchgate.net In this scenario, a second molecule of the amine acts as a base, facilitating proton transfers within the transition state. Computational studies have shown that this catalytic role leads to a considerable reduction in the activation energy of the reaction. researchgate.net

The catalyzed reaction overwhelmingly favors a stepwise mechanism. The second amine molecule assists in deprotonating the attacking amine as it forms the tetrahedral intermediate and subsequently helps in protonating the leaving methoxide group, making it a better leaving group (methanol). This facilitation of proton-transfer processes is the key to the catalytic effect. researchgate.net The predictions from these computational models reveal that the most favorable pathway for aminolysis is a general-base-catalyzed neutral stepwise mechanism. researchgate.net This catalytic process can lower the energy of the transition states by 10-17 kcal/mol compared to the uncatalyzed process. fishersci.com

Reactions Involving the Aromatic Amino Group

The aromatic amino group in this compound is a versatile functional group that can undergo a variety of chemical transformations. Its nucleophilicity allows it to react with a range of electrophiles.

One of the most important reactions of primary aromatic amines is diazotization. organic-chemistry.org Treatment of this compound with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would convert the amino group into a diazonium salt (-N₂⁺). These diazonium salts are highly useful synthetic intermediates. They can be substituted by a wide variety of groups (e.g., -OH, -Cl, -Br, -CN, -I) through reactions like the Sandmeyer reaction, providing a powerful method to introduce diverse functionalities onto the aromatic ring. organic-chemistry.orgscirp.org

The amino group can also readily react with acylating agents. For instance, reacting this compound with 2-acetylamino-benzoic acid leads to the formation of 4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester, demonstrating its use in the synthesis of heterocyclic structures. fishersci.comchemicalbook.com Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form imines (Schiff bases), or undergo alkylation reactions.

Spectroscopic Characterization and Advanced Analytical Techniques

Vibrational Spectroscopy for Functional Group Identification (e.g., Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Methyl 4-amino-2-methylbenzoate is characterized by specific absorption bands corresponding to the vibrational modes of its constituent bonds.

The primary amino (-NH₂) group exhibits characteristic stretching vibrations. Typically, primary amines show two bands in the region of 3300-3500 cm⁻¹: one for the symmetric and one for the asymmetric N-H stretching modes. The N-H bending vibration is expected to appear in the range of 1560-1640 cm⁻¹.

The carbonyl (C=O) group of the ester functionality is a strong infrared absorber and typically presents a sharp, intense band. For aromatic esters, this C=O stretching vibration is generally observed in the region of 1730-1715 cm⁻¹. The presence of an amino group on the aromatic ring may slightly lower this frequency due to resonance effects.

The aromatic ring itself gives rise to several characteristic bands. The C-H stretching vibrations of the hydrogens attached to the aromatic ring are expected just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The C=C in-ring stretching vibrations usually appear as a series of bands in the 1450-1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations in the 675-900 cm⁻¹ range can provide information about the substitution pattern of the benzene (B151609) ring.

The methyl groups (both the ester -OCH₃ and the ring -CH₃) will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are found in the 2850-3000 cm⁻¹ range. researchgate.net The C-O stretching vibrations of the ester group are also prominent, typically appearing as two bands in the 1000-1300 cm⁻¹ region, one for the C-O single bond and another for the O-CH₃ bond.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | Primary Amine | 3400 - 3500 | Medium |

| Symmetric N-H Stretch | Primary Amine | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl Groups | 2850 - 3000 | Medium-Weak |

| C=O Stretch | Ester | 1715 - 1730 | Strong, Sharp |

| N-H Bend | Primary Amine | 1560 - 1640 | Medium |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

| C-O Stretch | Ester | 1000 - 1300 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton environment. The aromatic protons will appear in the downfield region, typically between 6.0 and 8.0 ppm. Due to the substitution pattern, three distinct signals are anticipated for the aromatic protons. The amino (-NH₂) protons usually appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is often found in the 3.5-5.0 ppm range. The methyl ester (-OCH₃) protons are expected to produce a sharp singlet around 3.8-3.9 ppm. The methyl group attached to the aromatic ring (-CH₃) will also appear as a singlet, typically in the range of 2.2-2.5 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Predicted Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| Aromatic-H | Multiplet | 6.0 - 8.0 | 3H |

| Amino (-NH₂) | Broad Singlet | 3.5 - 5.0 | 2H |

| Ester Methyl (-OCH₃) | Singlet | 3.8 - 3.9 | 3H |

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments. The carbonyl carbon of the ester group will be the most downfield signal, typically appearing in the 165-175 ppm region. The aromatic carbons will resonate in the 110-155 ppm range. The carbon atom attached to the amino group will be significantly shielded compared to the others. The methyl ester carbon (-OCH₃) is expected around 50-55 ppm, while the methyl carbon on the ring (-CH₃) will be the most upfield signal, typically below 25 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester Carbonyl (C=O) | 165 - 175 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-CH₃ | 135 - 145 |

| Aromatic C-COOCH₃ | 120 - 130 |

| Aromatic C-H | 110 - 130 |

| Ester Methyl (-OCH₃) | 50 - 55 |

In modern computational chemistry, techniques like Density Functional Theory (DFT) are employed to calculate theoretical NMR chemical shifts. nih.gov These calculations provide the isotropic shielding value for each nucleus, which can then be converted to a chemical shift by referencing it against a standard, such as tetramethylsilane (TMS).

This computational approach is invaluable for several reasons. It can aid in the definitive assignment of complex NMR spectra, where empirical prediction might be ambiguous. By comparing the calculated chemical shifts with the experimental data, one can gain confidence in the proposed molecular structure. nih.gov Significant deviations between calculated and experimental values can indicate an incorrect structural assignment or suggest the presence of specific conformational or solvent effects not accounted for in the calculation. For substituted benzoic acid esters, computational studies have been shown to be crucial for understanding unexpected variances between predicted and experimental chemical shifts, particularly for substituents in the ortho position. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The chromophore in this compound is the substituted benzene ring, which is expected to exhibit characteristic absorption bands. The presence of the amino group (an auxochrome) and the ester group will influence the position and intensity of these bands. Based on the spectrum of the closely related Methyl 4-aminobenzoate (B8803810), strong absorption is anticipated. nist.gov The spectrum is expected to show a strong absorption band around 290-310 nm, corresponding to the π → π* transition of the aromatic system, which is red-shifted due to the electron-donating amino group. Another band may be observed at shorter wavelengths.

Optical transmittance is a measure of the amount of light that passes through a sample. In the context of UV-Vis spectroscopy of a compound in solution, the concept of the "UV cutoff wavelength" of the solvent is critical. The UV cutoff is the wavelength below which the solvent itself absorbs a significant amount of light (specifically, where its absorbance is 1 AU in a 1 cm path length cell). researchgate.net

To accurately measure the UV-Vis spectrum of this compound, a solvent must be chosen that is transparent (has very low absorbance) in the wavelength range of interest. slideshare.net If the compound's absorption bands are near or below the solvent's UV cutoff, the measurement will be unreliable as the solvent's absorbance will interfere with that of the analyte. researchgate.netresearchgate.net For example, to measure a peak at 220 nm, a solvent like acetonitrile (cutoff ~190 nm) would be suitable, whereas chloroform (cutoff ~245 nm) would not. scribd.com

Table 4: UV Cutoff Wavelengths for Common Solvents

| Solvent | UV Cutoff Wavelength (nm) |

|---|---|

| Water | 190 |

| Acetonitrile | 190 |

| Hexane | 195 |

| Methanol | 205 |

| Ethanol | 210 |

| Dichloromethane | 233 |

| Chloroform | 245 |

Photoluminescence Spectral Characterization

Photoluminescence spectroscopy is a powerful non-destructive method for investigating the electronic structure and excited-state properties of molecules. For aromatic compounds like this compound, which contain both an electron-donating group (amino) and an electron-withdrawing group (methyl ester), photoluminescence behavior is often sensitive to the surrounding environment.

Research on the closely related isomer, 4-amino-3-methyl benzoic acid methyl ester, reveals that such molecules can exhibit dual emission bands in polar solvents. This phenomenon arises from two different excited states: a locally excited (LE) state and an intramolecular charge transfer (ICT) state. Upon photoexcitation, the molecule first reaches the LE state. In polar environments, a relaxation process can occur, leading to the formation of a highly polar ICT state, which then emits light at a longer wavelength (a larger Stokes shift) than the LE state.

Locally Excited (LE) Emission: This is a higher-energy, shorter-wavelength emission that is relatively independent of solvent polarity.

Intramolecular Charge Transfer (ICT) Emission: This is a lower-energy, longer-wavelength emission band whose position is highly dependent on the polarity and hydrogen-bonding properties of the solvent. An increase in solvent polarity typically leads to a greater red-shift of the ICT emission band.

In non-polar solvents, only the LE emission is typically observed, as the formation of the stabilized ICT state is unfavorable. The intensity ratio of the ICT to LE emission bands can, therefore, provide insights into the polarity of the molecule's microenvironment.

Application in Steady-State Absorption Studies for Biomolecular Interactions

Steady-state UV-Visible absorption spectroscopy is a fundamental technique used to explore the interactions between small molecules, such as this compound, and biomacromolecules like proteins and DNA. The binding of a small molecule to a protein can alter the protein's conformation and the microenvironment of its aromatic amino acid residues (e.g., tryptophan, tyrosine), leading to changes in the absorption spectrum.

When studying the interaction of methyl benzoate (B1203000) derivatives with proteins like bovine serum albumin (BSA), researchers monitor the changes in the absorption spectra of the protein upon gradual addition of the small molecule. The formation of a ground-state complex between the molecule and the protein often results in a shift in the absorption maximum (either a bathochromic/red shift or hypsochromic/blue shift) and a change in molar absorptivity (hyperchromism or hypochromism).

These spectral changes can be used to determine key binding parameters, such as the binding constant (K) and the number of binding sites (n). By analyzing the absorption data at different temperatures, thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS) can be calculated, providing insight into the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions). researchgate.netnih.gov The interaction is often found to cause fluorescence quenching of BSA through a static mechanism, indicating the formation of a stable, non-fluorescent ground-state complex. researchgate.netnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound (C₉H₁₁NO₂, Molecular Weight: 165.19 g/mol ), mass spectrometry confirms the molecular mass and provides structural information through its characteristic fragmentation pattern.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak [M]⁺• would be observed at m/z ≈ 165. This radical cation is energetically unstable and undergoes fragmentation, breaking into smaller, more stable charged fragments and neutral radicals. The fragmentation of aminobenzoate esters is predictable and follows established chemical principles. researchgate.net

Common fragmentation pathways include:

Loss of a Methoxy (B1213986) Radical: Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (•OCH₃, 31 Da) to form a stable acylium ion at m/z 134.

Loss of the Ester Group: Fragmentation can lead to the loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da).

Alpha-Cleavage: For esters, cleavage of the bond adjacent to the carbonyl group is common. libretexts.org The loss of the ethoxy radical is a primary fragmentation pathway for ethyl aminobenzoates, and a similar loss of the methoxy radical is expected here. researchgate.netpharmacy180.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification.

| Adduct Form | Predicted m/z |

|---|---|

| [M+H]⁺ | 166.08626 |

| [M+Na]⁺ | 188.06820 |

| [M-H]⁻ | 164.07170 |

| [M+NH₄]⁺ | 183.11280 |

| [M+K]⁺ | 204.04214 |

Predicted m/z values for various adducts of this compound. Data sourced from computational predictions.

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

As of this writing, a specific crystal structure for this compound has not been deposited in publicly accessible crystallographic databases. However, the analysis of structurally similar compounds, such as methyl 4-hydroxybenzoate, illustrates the type of data SXRD provides. nist.gov For a compound like this compound, an SXRD analysis would be expected to reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Molecular Conformation: The planarity of the benzene ring and the orientation of the amino and methyl ester substituents relative to the ring.

Intermolecular Interactions: The presence of hydrogen bonds involving the amino group (as a donor) and the carbonyl oxygen (as an acceptor), which would play a crucial role in the crystal packing.

This information is vital for understanding the solid-state properties of the compound and for structure-property relationship studies.

Chromatographic Methods for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of chemical compounds like this compound. A reverse-phase HPLC (RP-HPLC) method is typically employed for moderately polar aromatic compounds.

A standard RP-HPLC method for purity assessment would involve the following components:

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilyl) bonded silica column.

Mobile Phase: A polar solvent mixture, typically consisting of methanol or acetonitrile and water. The ratio is optimized to achieve good separation and a reasonable retention time. A pH modifier, such as formic acid or acetic acid, is often added to the mobile phase to ensure the amino group is protonated, leading to sharper peaks and more reproducible results.

Detector: A UV-Vis detector is highly effective, as the aromatic ring of the compound absorbs strongly in the UV region (typically around 254 nm or at the compound's λₘₐₓ).

Analysis: A pure sample of this compound, when injected into the HPLC system, should produce a single, sharp, and symmetrical peak in the chromatogram at a characteristic retention time. The presence of other peaks would indicate impurities. The area under the peak is proportional to the concentration of the compound, allowing for quantitative purity analysis, often expressed as a percentage (e.g., >98%).

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water or Acetonitrile:Water gradient |

| pH Modifier | 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10-20 µL |

Typical RP-HPLC parameters for the analysis of aromatic amines and benzoate derivatives.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring the progress of chemical reactions involving this compound. It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. The principle of TLC lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is commonly coated with silica gel acting as the stationary phase. rsc.orgamazonaws.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

The progress of a reaction, such as the synthesis of this compound, can be monitored by spotting the reaction mixture at different time intervals alongside the starting materials. For instance, in syntheses involving benzoate derivatives, solvent systems such as hexane/ethyl acetate or toluene/ethanol are frequently employed as the mobile phase. amazonaws.comrsc.orgsigmaaldrich.com The separation is based on polarity; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rƒ value). Conversely, less polar compounds have higher Rƒ values.

Visualization of the separated spots on the TLC plate is achieved through various methods. Given the aromatic nature of this compound, a common and non-destructive method is exposure to ultraviolet (UV) light, typically at a wavelength of 254 nm, especially when using plates impregnated with a fluorescent indicator. rsc.orgepfl.chlibretexts.org Compounds that absorb UV light will appear as dark spots due to fluorescence quenching. Other visualization techniques include exposure to iodine vapor, which often produces yellow-brown spots, or the use of chemical staining agents like potassium permanganate or p-anisaldehyde, which react with specific functional groups to yield colored spots. libretexts.org

By comparing the Rƒ values and the intensity of the spots corresponding to the reactants and products, a researcher can effectively determine the reaction's progression and endpoint. The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. nih.gov

In synthetic procedures, TLC is a standard method to ascertain reaction completion. For example, in the preparation of various complex molecules, reactions are often heated until the starting material is no longer visible by TLC analysis. nih.gov For reactions involving benzoate esters, specific eluent systems are chosen to achieve clear separation between the starting materials and the product. A study monitoring a reaction used a mobile phase of hexanes/ethyl acetate (70:30 v/v) to track the formation of the desired compound. rsc.org Another example in the esterification of benzoic acid to methyl benzoate utilized a toluene/ethanol (9:1 v/v) system. sigmaaldrich.com The Rƒ value is a critical parameter in this analysis, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

The following interactive table provides representative data for monitoring a hypothetical synthesis of this compound from 4-amino-2-methylbenzoic acid.

Table 1: Representative TLC Data for Reaction Monitoring

| Compound | Role | Mobile Phase (Hexane:Ethyl Acetate) | Rƒ Value (Approx.) | Visualization Method |

|---|---|---|---|---|

| 4-amino-2-methylbenzoic acid | Starting Material | 3:1 | 0.25 | UV (254 nm), Permanganate Stain |

Computational Chemistry and Theoretical Modeling of Methyl 4 Amino 2 Methylbenzoate

Density Functional Theory (DFT) Applications

DFT has become a primary method for investigating the quantum mechanical properties of molecules like Methyl 4-amino-2-methylbenzoate. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular investigations.

The first step in most computational studies is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process determines the most stable conformation by calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis is crucial for this molecule due to the presence of rotatable bonds, specifically the C-N bond of the amino group, the C-C bond of the methyl group, and the C-C and C-O bonds of the ester group. Theoretical studies on similar molecules, such as the isomer Methyl 4-amino-3-methylbenzoate, have shown that the final geometry is often nearly coplanar. researchgate.netresearchgate.net This planarity is frequently stabilized by intramolecular interactions, such as hydrogen bonds between a hydrogen atom and a nearby oxygen atom. researchgate.netresearchgate.net For this compound, DFT calculations would explore the potential energy surface by systematically rotating these groups to identify the global minimum energy structure, which is essential for all subsequent property calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and optical properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations, often using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), are employed to determine the energies of these orbitals. researchgate.netresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be concentrated on the electron-withdrawing ester group. This distribution influences the molecule's role in charge-transfer interactions.

Table 1: Illustrative Frontier Orbital Energies and Related Parameters for an Aromatic Amine Calculated by DFT

| Parameter | Energy (eV) | Description |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.23 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.62 | Indicator of chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP analysis would likely show:

Negative regions (red/yellow) concentrated around the electronegative oxygen atoms of the carbonyl and methoxy (B1213986) groups in the ester functional group, as well as on the nitrogen atom of the amino group. These are the most probable sites for interaction with electrophiles or for hydrogen bonding.

Positive regions (blue) located around the hydrogen atoms of the amino group and, to a lesser extent, the hydrogen atoms of the methyl group and the aromatic ring. These sites are susceptible to attack by nucleophiles.

This analysis provides a clear, visual guide to the molecule's reactive sites.

DFT calculations provide precise values for geometric parameters and electronic properties.

Bond Lengths and Angles: Optimized geometries from DFT yield bond lengths and angles that can be compared with experimental data from techniques like X-ray crystallography. For the related isomer Methyl 4-amino-3-methylbenzoate, typical bond lengths have been reported, such as C-N (~1.37 Å), C=O (~1.22 Å), and aromatic C-C bonds (~1.38-1.40 Å). researchgate.net Similar values would be expected for this compound, and any significant deviations could indicate specific electronic or steric effects.

Atomic Charges: Methods like Mulliken population analysis or Atoms in Molecules (AIM) can be used to calculate the partial charge on each atom. This information quantifies the electron distribution suggested by the MEP map, identifying the most positively and negatively charged centers in the molecule.

Reactivity Descriptors: Global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify chemical behavior. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron configuration.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Table 2: Representative Calculated Bond Lengths for a Similar Structure (Methyl 4-amino-3-methylbenzoate)

| Bond | Bond Length (Å) |

| C7-N1 | 1.373 |

| C2-O1 | 1.217 |

| C2-O2 | 1.346 |

| C3-C4 | 1.383 |

| C8-C9 | 1.506 |

Data derived from crystallographic information for Methyl 4-amino-3-methylbenzoate as an illustrative example. researchgate.net

Computational methods are highly effective at predicting spectroscopic data, which aids in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can determine the harmonic vibrational frequencies of a molecule. The predicted frequencies correspond to the vibrational modes (stretching, bending, etc.) of the chemical bonds. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors, so they are typically scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. researchgate.net This allows for precise assignment of the peaks observed in an experimental spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. researchgate.net The calculated isotropic shielding values are converted to chemical shifts by referencing them to a standard compound like Tetramethylsilane (TMS). researchgate.net This prediction is invaluable for confirming the molecular structure and assigning signals in complex NMR spectra.

Beyond studying the molecule in its ground state, DFT is instrumental in exploring chemical reactions. By modeling a reaction pathway, researchers can locate the transition state (TS)—the highest energy point along the reaction coordinate.

For this compound, this could involve modeling reactions such as electrophilic aromatic substitution, acylation of the amino group, or hydrolysis of the ester. The process involves:

Optimizing the geometries of the reactants and products.

Locating the transition state structure connecting them.

Calculating the energies of all species to determine the activation energy (the energy difference between the reactants and the transition state).

Studies on the halogenation of similar aniline (B41778) derivatives have used DFT to calculate activation energies for different mechanistic pathways, thereby determining the most favorable reaction route. acs.org A lower activation energy indicates a faster, more favorable reaction. This approach allows for a deep, mechanistic understanding of the molecule's reactivity and can guide the design of synthetic routes.

Thermodynamic Parameter Calculations (e.g., Gibbs Free Energy, Enthalpy, Entropy)

Theoretical calculations are instrumental in determining the thermodynamic properties of this compound, which are crucial for understanding its stability and reactivity. Parameters such as Gibbs free energy (G), enthalpy (H), and entropy (S) can be calculated from the vibrational frequencies and electronic energies obtained through ab initio methods.

The following table presents theoretically determined thermodynamic data for isomers of methyl methylanthranilate, illustrating the type of information that can be obtained for this compound through similar computational approaches. nih.gov

| Compound | Isomer Position | ΔfH°(g) (kJ·mol⁻¹) | ΔfG°(g) (kJ·mol⁻¹) |

| Methyl methylanthranilate | 3-MMA | -325.6 ± 3.2 | -133.0 ± 3.2 |

| Methyl methylanthranilate | 4-MMA | -330.4 ± 3.2 | -134.7 ± 3.2 |

| Methyl methylanthranilate | 5-MMA | -325.2 ± 3.2 | -132.8 ± 3.2 |

| Methyl methylanthranilate | 6-MMA | -320.1 ± 3.2 | -124.9 ± 3.2 |

This table is based on data for methyl methylanthranilate isomers and is intended to be representative of the type of data that can be generated for this compound. nih.gov

These calculated thermodynamic values are essential for predicting the spontaneity of reactions, understanding phase transitions, and modeling the behavior of the compound in various chemical environments.

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule, such as this compound, with a biological macromolecule, typically a protein or nucleic acid. These methods are fundamental in drug discovery and design, providing insights into binding affinities and modes of action.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:

Preparation of the receptor and ligand: This includes adding hydrogen atoms, assigning charges, and defining the binding site on the receptor.

Conformational sampling: The ligand's conformational space is explored to find the best fit within the receptor's binding pocket.

Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

Molecular Dynamics (MD) Simulations provide a detailed view of the dynamic behavior of the ligand-receptor complex over time. Starting from a docked pose, MD simulations solve Newton's equations of motion for the atoms in the system, revealing:

The stability of the binding pose.

The nature and duration of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Conformational changes in both the ligand and the receptor upon binding.

The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the atomic positions over the simulation trajectory. A stable RMSD suggests a stable binding mode.

Although no specific MD simulation data for this compound was found in the provided search results, the following table illustrates the type of data that can be generated from such simulations for a hypothetical interaction with a protein target.

| Simulation Parameter | Description | Illustrative Value |

| Simulation Time | The total time the dynamic behavior is simulated. | 100 ns |

| RMSD of Ligand | A measure of the ligand's conformational stability in the binding site. | 1.5 ± 0.3 Å |

| RMSD of Protein Backbone | A measure of the protein's structural stability during the simulation. | 2.0 ± 0.5 Å |

| Key Interacting Residues | Amino acids in the protein that form significant interactions with the ligand. | TYR 12, PHE 25, ASP 89 |

| Average Number of H-Bonds | The average number of hydrogen bonds between the ligand and protein. | 2.5 |

These computational approaches are invaluable for generating hypotheses about the biological activity of this compound and guiding the design of new derivatives with improved properties.

Advanced Research Applications in Chemical Sciences

Fundamental Building Block in Complex Organic Synthesis

Methyl 4-amino-2-methylbenzoate serves as a crucial starting material or intermediate in the synthesis of more complex organic compounds. nordmann.global Its structure, featuring an amine group and a methyl ester on a benzene (B151609) ring, provides reactive sites for a variety of chemical transformations. This makes it a versatile building block for creating intricate molecular architectures. nordmann.global

In the pharmaceutical sector, derivatives of this compound are instrumental in the development of Active Pharmaceutical Ingredients (APIs). nordmann.global For instance, it is a known intermediate in the synthesis of various biologically active molecules. The amino and ester functionalities allow for the construction of diverse molecular scaffolds, which are often essential for the therapeutic activity of a drug.

Development of Functional Materials

The unique properties of this compound and its derivatives have led to their use in the creation of a range of functional materials with specific and advanced properties.

Polymer Chemistry Applications

While direct applications of this compound in polymer chemistry are not extensively documented in the provided search results, its structural motifs are found in monomers used for creating specialized polymers. The amino and ester groups can be modified to introduce polymerizable functionalities, allowing for its incorporation into polymer chains. This can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to interact with other molecules.

Nonlinear Optical (NLO) Material Research with Derivatives

Derivatives of this compound have shown promise in the field of nonlinear optics. For example, N-benzyl-2-methyl-4-nitroaniline (BNA), a related organic crystal, has been the subject of research for its second-order NLO properties. nih.gov Scientists have been able to characterize the full set of its nonvanishing second-order NLO coefficients. nih.gov This detailed understanding is crucial for designing and fabricating more efficient NLO devices. nih.gov The development of such materials is important for applications in telecommunications, optical computing, and frequency conversion.

Corrosion Inhibition Studies Utilizing Derivatives

Derivatives of this compound have been investigated for their potential as corrosion inhibitors for various metals. Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are known to effectively protect metals from corrosion. nih.gov These molecules can adsorb onto the metal surface, forming a protective layer that prevents contact with the corrosive environment. nih.gov

For instance, a study on methyl 4-(((1-H-benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate, a derivative, demonstrated significant corrosion inhibition for aluminum in an acidic medium. sciencepublishinggroup.com The inhibition efficiency of this compound was found to increase with concentration, reaching up to 98.5% at a specific concentration and temperature. sciencepublishinggroup.com The adsorption of the inhibitor on the aluminum surface was found to be a spontaneous process. sciencepublishinggroup.com Similarly, other studies have explored various amine derivatives as effective corrosion inhibitors for mild steel in hydrochloric acid. nih.gov The efficiency of these inhibitors is often linked to their molecular structure, including the presence of different substituent groups. nih.gov

Synthesis of Dyes and Pigments

This compound serves as an intermediate in the synthesis of certain dyes and pigments. amoghchemicals.in The amino group on the benzene ring can be diazotized and then coupled with various coupling components to produce azo dyes. These dyes are known for their vibrant colors and are used in a variety of applications.

For example, diazotized 2-amino-4-methyl benzothiazole, a structurally related compound, has been used to create monoazo disperse dyes. orientjchem.org When applied to polyester, these dyes produce yellow to violet shades with good fastness properties. orientjchem.org Similarly, methyl 4-amino-3-nitrobenzoate is used to synthesize pigments with yellow to orange hues for industrial applications. amoghchemicals.in The synthesis of novel azo dyes from different amino-methylbenzoic acids has also been explored, resulting in compounds with potential biological activities. researchgate.net

Agrochemical and Crop Protection Research

The structural components of this compound are relevant in the field of agrochemical research. For instance, the compound Ethopabate, which shares some structural similarities, is used for the prophylaxis and treatment of coccidiosis in chickens. vaikunthchemicals.in This compound interferes with the folate synthesis of the parasites. vaikunthchemicals.in

Furthermore, research into compounds like bensulfuron-methyl, which contains a benzoate (B1203000) moiety, is conducted to understand their effects on plant physiology and their potential as herbicides. researchgate.net These studies are crucial for developing new and effective crop protection agents.

Biological and Pharmaceutical Research Investigations of Methyl 4 Amino 2 Methylbenzoate and Its Analogues

Antimicrobial Activity Assessments

The antimicrobial potential of benzoate (B1203000) derivatives has been a subject of scientific inquiry. While specific data on Methyl 4-amino-2-methylbenzoate is limited, research on its analogues provides valuable insights into the potential antimicrobial profile of this class of compounds.

Evaluation Against Gram-Positive and Gram-Negative Bacterial Strains

No direct studies evaluating the activity of this compound against Gram-positive and Gram-negative bacterial strains were identified in the reviewed literature. However, research on a structurally related analogue, Methyl 4-amino-2-chloro-5-methylbenzoate , has demonstrated promising results. This compound has been tested against various pathogens and has shown notable efficacy against both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).

Determination of Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is a key measure of a compound's antimicrobial potency. For the analogue Methyl 4-amino-2-chloro-5-methylbenzoate , MIC values have been determined against specific bacterial strains, indicating its potential as an antibacterial agent.